methyl 5-chloro-1-phenyl-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole-3-carboxylate
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Overview
Description
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Substituted pyrazoles can have various groups, such as phenyl or chloro, attached to the carbon atoms in the ring .
Synthesis Analysis
The synthesis of pyrazoles often involves the reaction of hydrazines with 1,3-diketones . The process typically involves the formation of a hydrazone intermediate, followed by cyclization under acidic or basic conditions .Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The presence of nitrogen in the ring contributes to the compound’s basicity, while the aromaticity of the ring contributes to its stability .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including N-arylation, bromination, and many others . The specific reactions and their mechanisms can vary depending on the substituents present on the pyrazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a pyrazole compound would depend on its specific substituents. Factors that could be considered include polarity, solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Structural Analysis and Synthesis Techniques
Several studies have been conducted on the structural analysis and synthesis of related pyrazole derivatives. For instance, the structures of methyl 5-benzoyl-1-(2-methoxycarbonylphenyl)-2-pyrazoline-3-carboxylate and its derivatives have been determined, revealing extensive conjugation and interactions affecting molecular geometry and stability (Pilati & Casalone, 1994). Another study presented a facile one-pot synthesis of a similar compound, highlighting efficient production methods (Khan & White, 2012).
Biological Activities and Potential Applications
Research into novel pyrazole integrated 1,3,4-oxadiazoles synthesized from related compounds showed potent antimicrobial activities, suggesting their potential as antimicrobial agents (Ningaiah et al., 2014). Additionally, studies on thieno[2,3-c]pyrazoles and related heterocycles derived from similar molecules indicated their utility in synthesizing novel heterocyclic compounds with potential pharmacological applications (Haider et al., 2005).
Supramolecular Assembly and Crystal Structures
Investigations into related pyrazole derivatives have also focused on their crystal structures and supramolecular assembly, contributing to our understanding of their physical properties and potential for material science applications. For example, the synthesis and crystal structures of methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate derivatives were analyzed, showing hydrogen-bonded dimer formations (Kranjc et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 5-chloro-1-phenyl-4-[(E)-[3-(trifluoromethyl)benzoyl]oxyiminomethyl]pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N3O4/c1-30-19(29)16-15(17(21)27(26-16)14-8-3-2-4-9-14)11-25-31-18(28)12-6-5-7-13(10-12)20(22,23)24/h2-11H,1H3/b25-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUCLYNGLKQDIO-OPEKNORGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1C=NOC(=O)C2=CC(=CC=C2)C(F)(F)F)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=NN(C(=C1/C=N/OC(=O)C2=CC(=CC=C2)C(F)(F)F)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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